molecular formula C22H15ClFN3O3 B11301229 N-(3-chloro-2-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

N-(3-chloro-2-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

Cat. No.: B11301229
M. Wt: 423.8 g/mol
InChI Key: WSKVTEWTRUIJDM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 3-chloro-2-fluorophenyl group and a 3-phenyl-1,2,4-oxadiazol-5-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Attachment of the oxadiazole moiety to the benzamide core: This step may involve a nucleophilic substitution reaction where the oxadiazole derivative is reacted with a halogenated benzamide.

    Introduction of the 3-chloro-2-fluorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, catalysts like palladium on carbon (Pd/C)

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-fluorophenyl)benzamide: Lacks the oxadiazole moiety.

    2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide: Lacks the 3-chloro-2-fluorophenyl group.

    N-(3-chloro-2-fluorophenyl)-2-methoxybenzamide: Lacks the oxadiazole moiety.

Uniqueness

N-(3-chloro-2-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is unique due to the presence of both the 3-chloro-2-fluorophenyl group and the 3-phenyl-1,2,4-oxadiazol-5-ylmethoxy group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H15ClFN3O3

Molecular Weight

423.8 g/mol

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

InChI

InChI=1S/C22H15ClFN3O3/c23-16-10-6-11-17(20(16)24)25-22(28)15-9-4-5-12-18(15)29-13-19-26-21(27-30-19)14-7-2-1-3-8-14/h1-12H,13H2,(H,25,28)

InChI Key

WSKVTEWTRUIJDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=C(C(=CC=C4)Cl)F

Origin of Product

United States

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